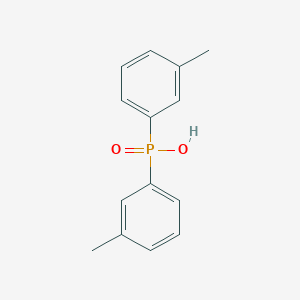
Bis(3-methylphenyl)phosphinic acid
Cat. No. B8724214
M. Wt: 246.24 g/mol
InChI Key: DMYUIWLPXRKHAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05012002
Procedure details


In 250 ml of dehydrated diethyl ether, 102.6 g (0.6 mole) of m-bromotoluene was reacted with 15.3 g (0.64 mole) of metallic magnesium to prepare a Grignard reagent. To the resulting Grignard reagent was added dropwise 57 g (0.3 mole) of N,N-diethylamidochlorophosphate at 37° to 38° C. over a period of 2 hours. After the reaction mixture was heated at reflux for 4.5. hours, 400 ml of ice-water and 150 ml of saturated aqueous ammonium chloride were added thereto to decompose the salt. After liquid separation, 400 ml of concentrated hydrochloric acid was added to the ether layer under ice-cooling, followed by heating to remove the ether by distillation. To the residue was further added 100 ml of concentrated hydrochloric acid, and a reaction was conducted at 100° to 110° C. for 5 hours. The formed oily substance was separated from the aqueous layer, and 50 ml of a 20% aqueous solution of sodium hydroxide was added thereto to form a uniform solution. The insoluble matter was removed by extraction with toluene, and 20% sulfuric acid was added to the solution to neutralize and further to make it acidic. The precipitate thus formed was collected by filtration, washed with water, and dried to obtain 27 g of a crude product. Recrystallization from methanol yielded 25.4 g (percent yield: 34%) of di-(m-tolyl)phosphinic acid as a colorless solid having a melting point of 171.5° C.
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
N,N-diethylamidochlorophosphate
Quantity
57 g
Type
reactant
Reaction Step Two

[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three





Yield
34%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.[Mg].C(N(CC)[P:13](Cl)([O-:15])=[O:14])C.[Cl-].[NH4+]>C(OCC)C>[C:4]1([CH3:8])[CH:5]=[CH:6][CH:7]=[C:2]([P:13]([C:2]2[CH:3]=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=2)(=[O:14])[OH:15])[CH:3]=1 |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
N,N-diethylamidochlorophosphate
|
|
Quantity
|
57 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(P(=O)([O-])Cl)CC
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
400 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
Step Four
|
Name
|
|
|
Quantity
|
102.6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1)C
|
|
Name
|
|
|
Quantity
|
15.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4.5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After liquid separation, 400 ml of concentrated hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the ether layer under ice-
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the ether
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distillation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The formed oily substance was separated from the aqueous layer, and 50 ml of a 20% aqueous solution of sodium hydroxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to form a uniform solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The insoluble matter was removed by extraction with toluene, and 20% sulfuric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate thus formed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain 27 g of a crude product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC=C1)P(O)(=O)C=1C=C(C=CC1)C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.4 g | |
| YIELD: PERCENTYIELD | 34% | |
| YIELD: CALCULATEDPERCENTYIELD | 34.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
